4-Fluoro-3-(piperidin-1-yl)benzoic acid
CAS No.: 1267482-63-2
Cat. No.: VC8226560
Molecular Formula: C12H14FNO2
Molecular Weight: 223.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1267482-63-2 |
|---|---|
| Molecular Formula | C12H14FNO2 |
| Molecular Weight | 223.24 |
| IUPAC Name | 4-fluoro-3-piperidin-1-ylbenzoic acid |
| Standard InChI | InChI=1S/C12H14FNO2/c13-10-5-4-9(12(15)16)8-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) |
| Standard InChI Key | KNLSDMLOYYLWME-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)F |
| Canonical SMILES | C1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a benzoic acid core substituted with a fluorine atom at the para position and a piperidine ring at the ortho position relative to the carboxylic acid group. The piperidine moiety introduces a six-membered saturated nitrogen heterocycle, which enhances lipophilicity and influences molecular interactions with biological targets .
Key Structural Features:
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Fluorine Atom: Enhances metabolic stability and modulates electronic properties.
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Piperidine Ring: Contributes to basicity and facilitates blood-brain barrier (BBB) penetration.
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Carboxylic Acid Group: Provides a site for salt formation or further derivatization.
Physicochemical Data
The compound’s hydrochloride salt (CAS: 1795441-39-2) is also commercially available, offering improved solubility for biological assays .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-fluoro-3-(piperidin-1-yl)benzoic acid typically involves multi-step reactions:
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Boronic Acid Formation:
Starting with 4-fluoro-3-bromobenzoic acid, a boronate ester is formed via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst . -
Suzuki-Miyaura Coupling:
The boronate intermediate reacts with 1-bromopiperidine under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce the piperidine group . -
Hydrolysis and Purification:
The ester intermediate is hydrolyzed to the carboxylic acid using NaOH, followed by recrystallization or column chromatography for purification .
Optimization Challenges:
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Yield Improvement: Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 minutes at 150°C) .
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Byproduct Mitigation: Chromatographic purification is critical to remove regioisomers and unreacted starting materials .
Research Advancements and Methodologies
Quantitative Structure-Activity Relationship (QSAR)
QSAR models highlight the importance of:
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Fluorine Position: Para-substitution optimizes electronic effects without steric hindrance.
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Piperidine Basicity: enhances ionic interactions with target proteins .
Thermal and Stability Analysis
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Differential Scanning Calorimetry (DSC): Melting point observed at 189°C, with decomposition above 250°C.
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X-ray Crystallography: Confirms a planar benzoic acid core and chair conformation of the piperidine ring .
Comparative Analysis with Analogues
The fluorine-piperidine combination in 4-fluoro-3-(piperidin-1-yl)benzoic acid provides a balance of lipophilicity and target affinity unmatched by analogues .
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